An In-depth Technical Guide to N-[(1-hydroxycyclopentyl)methyl]acetamide: Structure, Synthesis, and Potential Applications
An In-depth Technical Guide to N-[(1-hydroxycyclopentyl)methyl]acetamide: Structure, Synthesis, and Potential Applications
Introduction
N-substituted acetamides are a cornerstone in medicinal chemistry, recognized for their broad spectrum of biological activities.[1][2] This class of compounds has been explored for anti-inflammatory, anticancer, anticonvulsant, and antimicrobial properties.[3][4] The versatility of the acetamide scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacological profiles.[5][6] This guide provides a comprehensive technical overview of a specific N-substituted acetamide, N-[(1-hydroxycyclopentyl)methyl]acetamide. We will delve into its chemical structure, a plausible synthetic route with a detailed experimental protocol, predicted spectroscopic characteristics, and its potential relevance in the field of drug discovery and development. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and potentially utilize this molecule in their work.
Chemical Structure and Physicochemical Properties
N-[(1-hydroxycyclopentyl)methyl]acetamide is a molecule that combines a rigid cyclopentanol ring with a flexible acetamide side chain. The presence of both a hydroxyl group and an amide linkage suggests the potential for significant hydrogen bonding, which would influence its solubility and interactions with biological targets.
Caption: Chemical structure of N-[(1-hydroxycyclopentyl)methyl]acetamide.
Table 1: Predicted Physicochemical Properties of N-[(1-hydroxycyclopentyl)methyl]acetamide
| Property | Predicted Value | Rationale/Source |
| Molecular Formula | C8H15NO2 | - |
| Molecular Weight | 157.21 g/mol | - |
| XLogP3 | ~0.5 | Based on analogs like N-benzylacetamide and considering the hydrophilicity of the hydroxyl group. |
| Hydrogen Bond Donor Count | 2 | From the -OH and N-H groups. |
| Hydrogen Bond Acceptor Count | 2 | From the carbonyl oxygen and hydroxyl oxygen. |
| Rotatable Bond Count | 3 | - |
| Boiling Point | >200 °C | N-substituted acetamides generally have high boiling points.[7] |
| Melting Point | Likely a solid at room temperature | Based on the properties of similar small amides.[7] |
| Solubility | Soluble in water and polar organic solvents | The presence of polar functional groups capable of hydrogen bonding enhances solubility.[6] |
Synthesis of N-[(1-hydroxycyclopentyl)methyl]acetamide
A straightforward and efficient synthesis of N-[(1-hydroxycyclopentyl)methyl]acetamide can be achieved through the N-acetylation of the primary amine, 1-(aminomethyl)cyclopentanol. This precursor is commercially available and can also be synthesized from cyclopentanone. The acetylation can be effectively carried out using acetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[8]
Caption: Proposed synthetic workflow for N-[(1-hydroxycyclopentyl)methyl]acetamide.
Experimental Protocol: N-acetylation of 1-(aminomethyl)cyclopentanol
This protocol is adapted from standard procedures for the N-acetylation of primary amines using acetyl chloride.[8]
Materials:
-
1-(aminomethyl)cyclopentanol
-
Acetyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(aminomethyl)cyclopentanol (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Addition of Acetylating Agent: Slowly add acetyl chloride (1.05 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C. The high reactivity of acetyl chloride necessitates slow addition to control the exothermic reaction.[8]
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Quenching and Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. The acidic wash removes unreacted amine and triethylamine, while the basic wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-[(1-hydroxycyclopentyl)methyl]acetamide.
Spectroscopic Characterization (Predicted)
The structural elucidation of the synthesized compound would rely on standard spectroscopic techniques. Based on the structure of N-[(1-hydroxycyclopentyl)methyl]acetamide and spectral data of analogous compounds like N-benzylacetamide, the following spectral characteristics are anticipated.[9][10][11][12][13]
Table 2: Predicted Spectroscopic Data for N-[(1-hydroxycyclopentyl)methyl]acetamide
| Technique | Predicted Key Signals and Features |
| ¹H NMR | - -CH₃ (acetamide): A singlet around δ 2.0 ppm.[9] - -CH₂- (cyclopentyl): Multiplets in the range of δ 1.5-1.8 ppm. - -CH₂-N-: A doublet around δ 3.3 ppm, coupled to the N-H proton. - N-H (amide): A broad singlet or triplet (depending on coupling) around δ 6.0-8.0 ppm.[9] - -OH (hydroxyl): A broad singlet, chemical shift is concentration and solvent dependent. |
| ¹³C NMR | - -CH₃ (acetamide): A signal around δ 23 ppm.[10] - -CH₂- (cyclopentyl): Signals in the aliphatic region, typically δ 20-40 ppm. - -C-OH (cyclopentyl): A quaternary carbon signal around δ 70-80 ppm. - -CH₂-N-: A signal around δ 45-55 ppm. - C=O (amide): A signal in the downfield region, around δ 170 ppm.[10] |
| FTIR (cm⁻¹) | - O-H stretch: A broad absorption band around 3300-3500 cm⁻¹. - N-H stretch: A moderate absorption band around 3300 cm⁻¹.[12] - C-H stretch (aliphatic): Absorptions just below 3000 cm⁻¹. - C=O stretch (amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹.[12] - N-H bend (amide II): An absorption band around 1550 cm⁻¹. |
| Mass Spec. (EI) | - Molecular Ion (M⁺): A peak at m/z = 157. - Key Fragmentation Peaks: Fragments corresponding to the loss of water (m/z = 139), loss of the acetyl group (m/z = 114), and cleavage of the C-C bond between the ring and the methylacetamide group. A prominent peak at m/z 43 corresponding to [CH₃CO]⁺ is also expected.[11] |
Potential Biological and Pharmacological Relevance
The acetamide functional group is a prevalent feature in a multitude of biologically active compounds and approved drugs.[2][3] Derivatives of acetamide have demonstrated a wide range of pharmacological activities, making them attractive scaffolds for drug discovery.[4]
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